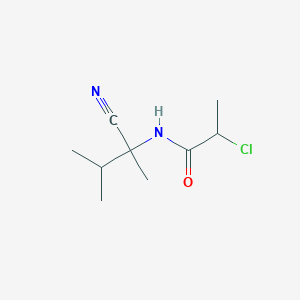
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties were not available in the web search results.科学研究应用
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide has been studied for its potential use as a pesticide, herbicide, and fungicide due to its broad-spectrum activity and low mammalian toxicity. In addition, it has also been studied for its potential use as an insect repellent and insecticide, as well as an anti-fouling agent for controlling algae and barnacles on ships.
作用机制
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is believed to act as an insecticide by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to be highly toxic to insects, with an LD50 of 0.1 mg/kg. It has also been found to be toxic to fish and birds, with an LC50 of 0.3 mg/L and 0.1 mg/kg, respectively. In mammals, it has been found to be moderately toxic, with an LD50 of 2.5 mg/kg.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide in laboratory experiments include its broad-spectrum activity, low mammalian toxicity, and low cost. However, it is important to note that this compound is highly toxic to insects, fish, and birds, and therefore should be used with caution in laboratory experiments.
未来方向
Future research into 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide could focus on further understanding its mechanism of action, as well as investigating its potential use as an insect repellent, insecticide, and anti-fouling agent. Additionally, further research could be done to investigate its potential use as a pesticide, herbicide, and fungicide, as well as its potential use in other areas such as agriculture and aquaculture. Finally, further research could be done to investigate the potential toxicity of this compound in humans.
合成方法
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be synthesized by the following method: first, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamideyano-N-methylpropyl propionamide is synthesized by reacting chloroacetonitrile with 1,2-dimethylpropyl propionate in the presence of a base such as sodium hydroxide. The reaction is then quenched with acetic acid, and the resulting product is isolated and purified by column chromatography.
安全和危害
For safety information and potential hazards associated with “2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide”, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures and protective equipment recommendations.
属性
IUPAC Name |
2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFQOZYPDIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2456384.png)
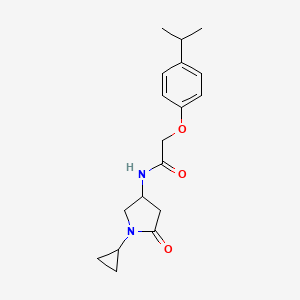
![2-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2456386.png)
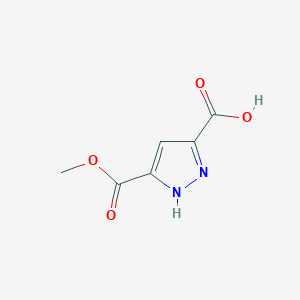
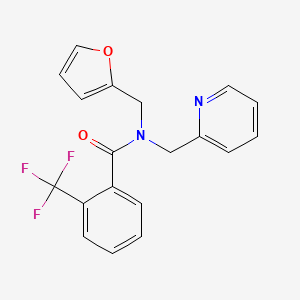

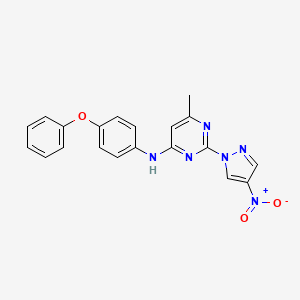
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)
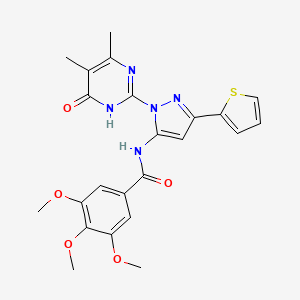
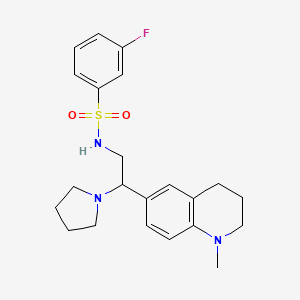
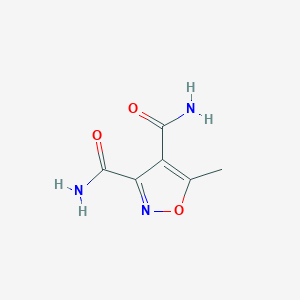
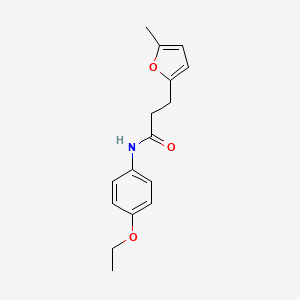
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)